molecular formula C18H27F3N2O B4553835 2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

Cat. No.: B4553835
M. Wt: 344.4 g/mol
InChI Key: PXVZAMYRIVDFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C18H27F3N2O and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.20754798 g/mol and the complexity rating of the compound is 368. The solubility of this chemical has been described as 45.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Labeling for Radiopharmaceuticals

Research indicates the possibility of dual labeling with tritium and carbon-14 in compounds structurally related to 2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. For example, lobuprofen, a compound with a somewhat similar piperazine structure, has been dual-labeled, showcasing a method that could potentially apply to other complex molecules for radiopharmaceutical applications (Santamaria et al., 1988).

Chemical Synthesis and Catalysis

The oxidation of primary alcohols to aldehydes using N-chlorosuccinimide mediated by oxoammonium salts demonstrates the chemical versatility and reactivity of compounds with alcohol groups, which may extend to the compound for the synthesis of various chemical intermediates (Einhorn et al., 1996).

Metabolism and Drug Development

Investigating the oxidative metabolism of novel antidepressants provides insights into how complex molecules, including those with piperazine and ethanol components, are metabolized in the human body. This knowledge is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).

Crystal Structure Analysis

The study of the crystal structure of related compounds, like quetiapine N-oxide–fumaric acid, provides valuable information for the design of new drugs and materials. Understanding the molecular and crystal structure helps in predicting the behavior of similar compounds in various environments (Shen et al., 2012).

Renewable Feedstock Utilization

The catalytic use of ethanol in producing high-value chiral alcohols showcases the potential of utilizing renewable feedstocks in chemical synthesis. This approach could be applied to synthesize or modify compounds with ethanol or similar groups, promoting sustainability in chemical manufacturing (West, 2021).

Properties

IUPAC Name

2-[1-(2-methylpropyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N2O/c1-14(2)11-23-9-8-22(13-17(23)7-10-24)12-15-3-5-16(6-4-15)18(19,20)21/h3-6,14,17,24H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVZAMYRIVDFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1CCO)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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